molecular formula C17H14BrN3O3S2 B2851824 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide CAS No. 865175-93-5

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide

Cat. No.: B2851824
CAS No.: 865175-93-5
M. Wt: 452.34
InChI Key: UJFZRQNHGINJHH-JZJYNLBNSA-N
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Description

“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide” is a complex organic compound. It contains a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic compound . The compound also contains an allyl group and a sulfamoyl group attached to the benzothiazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of the allyl group could potentially allow for conjugation with the benzothiazole ring, leading to a more stable structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For instance, the allyl group could participate in reactions such as allylic substitutions or additions .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have shown cytotoxic activity against human cancer cell lines . This suggests that the compound may target proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Based on its structural similarity to other benzo[d]thiazol-2(3h)-one derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins or enzymes, thereby affecting cellular processes.

Biochemical Pathways

The compound may affect various biochemical pathways involved in cell proliferation and survival. For instance, it may inhibit the activity of enzymes involved in DNA replication and repair, protein synthesis, and signal transduction, thereby disrupting the normal functioning of the cell . The downstream effects of these disruptions can include cell cycle arrest, apoptosis, and reduced cell viability.

Result of Action

The compound may exert its effects at the molecular and cellular levels. At the molecular level, it may interact with its targets to alter their conformation and function. At the cellular level, these changes can lead to disruptions in various cellular processes, resulting in cell cycle arrest, apoptosis, and reduced cell viability .

Properties

IUPAC Name

3-bromo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h2-7,9-10H,1,8H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFZRQNHGINJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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